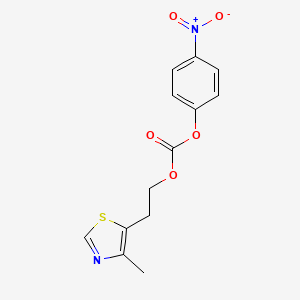
2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate typically involves the reaction of 2-(4-Methyl-1,3-thiazol-5-yl)ethanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbonate ester linkage. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbonate ester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: 2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-aminophenyl carbonate.
Substitution: Various substituted carbonate esters depending on the nucleophile used.
Scientific Research Applications
2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-aminophenyl carbonate: A reduced form of the compound with an amino group instead of a nitro group.
2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-chlorophenyl carbonate: A similar compound with a chloro group instead of a nitro group.
Uniqueness
2-(4-Methyl-1,3-thiazol-5-yl)ethyl 4-nitrophenyl carbonate is unique due to the presence of both the thiazole ring and the nitrophenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The nitrophenyl group can undergo reduction, providing a versatile functional group for further chemical modifications.
Properties
CAS No. |
147674-73-5 |
|---|---|
Molecular Formula |
C13H12N2O5S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H12N2O5S/c1-9-12(21-8-14-9)6-7-19-13(16)20-11-4-2-10(3-5-11)15(17)18/h2-5,8H,6-7H2,1H3 |
InChI Key |
BKTBKFMJZHUKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















